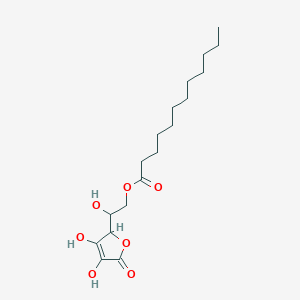

L-Ascorbic acid,6-dodecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Ascorbic acid,6-dodecanoate can be synthesized through the esterification of L-Ascorbic acid with dodecanoic acid. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process includes:

Esterification: L-Ascorbic acid reacts with dodecanoic acid in the presence of concentrated sulfuric acid at a controlled temperature.

Product Isolation: The reaction mixture is cooled and centrifuged to isolate the product.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often achieving over 90% yield and 98% purity .

Chemical Reactions Analysis

Types of Reactions

L-Ascorbic acid,6-dodecanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dehydroascorbic acid derivatives.

Reduction: It can be reduced back to L-Ascorbic acid under certain conditions.

Substitution: The ester bond can be hydrolyzed to release L-Ascorbic acid and dodecanoic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Acidic or basic hydrolysis conditions are employed.

Major Products Formed

Oxidation: Dehydroascorbic acid derivatives.

Reduction: L-Ascorbic acid.

Substitution: L-Ascorbic acid and dodecanoic acid.

Scientific Research Applications

L-Ascorbic acid,6-dodecanoate has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

Biology: Studied for its role in cellular protection against oxidative stress.

Industry: Utilized in the food industry as an antioxidant to extend the shelf life of fat-containing products.

Comparison with Similar Compounds

Similar Compounds

L-Ascorbic acid,6-hexadecanoate: Another ester of L-Ascorbic acid with hexadecanoic acid (palmitic acid), known for its potent hyaluronidase inhibitory activity.

L-Ascorbic acid,6-palmitate: Similar to L-Ascorbic acid,6-dodecanoate but with a longer fatty acid chain, used in similar applications.

Uniqueness

This compound is unique due to its balance of water and lipid solubility, making it versatile for various applications. Its shorter fatty acid chain compared to L-Ascorbic acid,6-hexadecanoate allows for different solubility and stability profiles, making it suitable for specific industrial and pharmaceutical uses .

Properties

Molecular Formula |

C18H30O7 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] dodecanoate |

InChI |

InChI=1S/C18H30O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)24-12-13(19)17-15(21)16(22)18(23)25-17/h13,17,19,21-22H,2-12H2,1H3 |

InChI Key |

DWKSHXDVQRZSII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B12321182.png)

![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)

![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/no-structure.png)

![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)

![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)